![molecular formula C15H14N2O2 B14341931 Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- CAS No. 104825-43-6](/img/structure/B14341931.png)
Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- is an organic compound with the molecular formula C15H14N2O2 It is a derivative of benzamide, featuring a phenylamino carbonyl group and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Benzoyl Chloride and Aniline: One common method involves the reaction of benzoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically occurs at room temperature, yielding the desired product after purification.
From Benzoic Acid and Ammonia: Another method involves the reaction of benzoic acid with ammonia or an amine under heating conditions.
Industrial Production Methods
Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Substitution: Produces halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.
Protein Binding: Investigated for its ability to bind to proteins and affect their function.
Medicine
Pharmaceuticals: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and anticancer treatments.
Industry
Polymer Production: Used as a monomer or additive in the production of specialty polymers.
Dye Manufacturing: Utilized in the synthesis of dyes and pigments for various applications.
Mécanisme D'action
The mechanism of action of Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved include signal transduction and metabolic pathways, which can be affected by the compound’s binding to key proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, simpler in structure but with similar amide functionality.
4-Methylbenzamide: Similar structure but lacks the phenylamino carbonyl group.
N-Phenylbenzamide: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness
Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- is unique due to the presence of both a methyl group and a phenylamino carbonyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its simpler analogs.
Propriétés
Numéro CAS |
104825-43-6 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
4-methyl-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11-7-9-12(10-8-11)14(18)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,18,19) |
Clé InChI |
CWGOOPQLUJLPCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


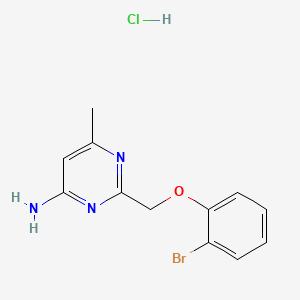
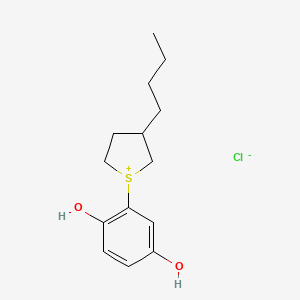
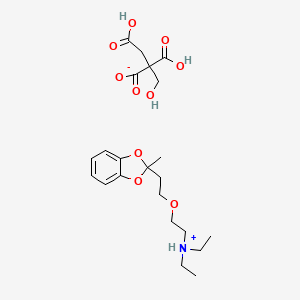
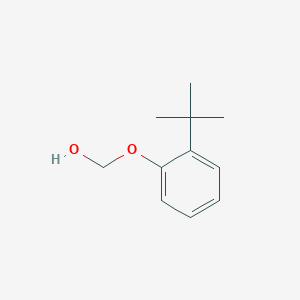
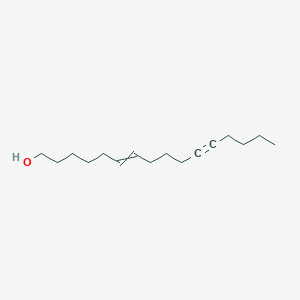


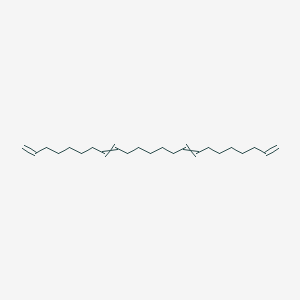

![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
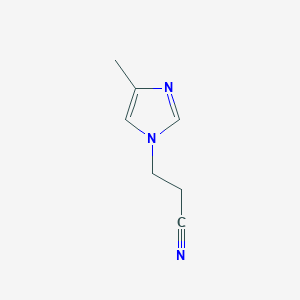
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
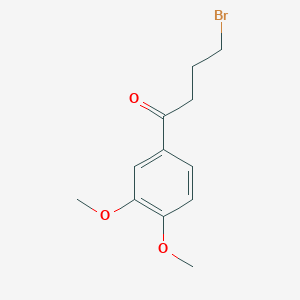
![1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14341922.png)
